molecular formula C18H18N2O3 B5681100 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Cat. No. B5681100
M. Wt: 310.3 g/mol
InChI Key: GJIUSEJNABINDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "EMPP" and is a member of the pyrazol family of compounds.

Mechanism of Action

EMPP exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including tyrosine kinases and topoisomerases. EMPP also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in regulating oxidative stress and inflammation. Additionally, EMPP has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
EMPP has been shown to have several biochemical and physiological effects. In cancer cells, EMPP induces apoptosis by activating caspase-3 and inhibiting the activity of Bcl-2. EMPP also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, EMPP has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing oxidative stress. In cardiovascular diseases, EMPP has been shown to reduce oxidative stress and inflammation by activating the Nrf2-Keap1 signaling pathway.

Advantages and Limitations for Lab Experiments

EMPP has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, EMPP also has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, EMPP has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models and humans.

Future Directions

There are several future directions for research on EMPP. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. EMPP has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of EMPP for different diseases and patient populations. Finally, further studies are needed to investigate the safety and efficacy of EMPP in vivo and in clinical trials.

Synthesis Methods

The synthesis of EMPP involves a multi-step process that includes the condensation of 4-ethylcatechol with 5-methyl-4-phenoxy-3-pyrazolecarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

EMPP has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, EMPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, EMPP has been investigated for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, EMPP has been studied for its potential role in reducing oxidative stress and inflammation.

properties

IUPAC Name

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-12-9-14(16(22)10-15(12)21)17-18(11(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21-22H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIUSEJNABINDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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